3-Fluoro-5-hydroxyphenyl vs. 4-Hydroxyphenyl: Physicochemical Comparison
The presence of a 3-fluoro substituent ortho to the phenolic hydroxyl group in 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid (CAS 1261936-09-7) significantly alters key physicochemical parameters compared to the non-fluorinated analog 4-(4-hydroxyphenyl)thiophene-2-carboxylic acid (CAS 1261951-51-2) . Fluorination increases molecular weight by 17.99 g/mol and introduces a strong electron-withdrawing inductive effect, which lowers the pKa of the phenolic hydroxyl group, thereby affecting hydrogen-bond donor strength and lipophilicity (LogP) .
| Evidence Dimension | Molecular Weight and Lipophilicity/Electronic Modulation |
|---|---|
| Target Compound Data | Molecular Weight: 238.23 g/mol; Electron-withdrawing effect of 3-fluoro substitution lowers phenol pKa |
| Comparator Or Baseline | 4-(4-Hydroxyphenyl)thiophene-2-carboxylic acid (CAS 1261951-51-2): Molecular Weight 220.24 g/mol; No electron-withdrawing effect on phenol |
| Quantified Difference | Δ Molecular Weight = +17.99 g/mol; Significant pKa reduction (qualitative class-level inference) |
| Conditions | Calculated molecular weights based on molecular formula: C₁₁H₇FO₃S vs. C₁₁H₈O₃S |
Why This Matters
The altered molecular weight and electronic profile directly impact solubility, permeability, and target binding, making this compound a distinct tool for SAR exploration where fluorine-induced changes are being investigated.
